molecular formula C18H17N3O2 B2823619 1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 941974-09-0

1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2823619
CAS No.: 941974-09-0
M. Wt: 307.353
InChI Key: OIKNXAVEXSUJDT-UHFFFAOYSA-N
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Description

1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethyl group: Alkylation reactions using ethyl halides.

    Oxidation to form the oxo group: Oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Amidation to introduce the carboxamide group: Reaction with amines under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation to form more oxidized derivatives.

    Reduction: Reduction of the oxo group to form hydroxyl derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Lacks the m-tolyl group.

    1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Has a p-tolyl group instead of m-tolyl.

Uniqueness

1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the presence of the m-tolyl group, which may impart distinct chemical and biological properties compared to its analogs.

Biological Activity

1-Ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the naphthyridine family, characterized by a bicyclic structure that includes nitrogen atoms. The presence of the ethyl and m-tolyl groups enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various naphthyridine derivatives. Although specific data on this compound is limited, related compounds have demonstrated promising results:

CompoundMIC (µg/mL)MBC (µg/mL)Activity
7b0.22 - 0.25Not specifiedMost active derivative against pathogens
Other derivativesVariesVariesEffective against Staphylococcus aureus and Staphylococcus epidermidis

These findings suggest that derivatives of naphthyridines can exhibit significant antimicrobial activity, likely through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of naphthyridine derivatives have been evaluated using various cancer cell lines. For instance, studies indicate that some derivatives can induce apoptosis and cell cycle arrest in cancer cells:

CompoundCell LineIC50 (µM)Mechanism
Compound 11HepG212.27 - 31.64Topoisomerase II inhibition
Compound 22MCF-75 - 10Induces G2/M phase arrest

These compounds often act as topoisomerase inhibitors, which are crucial for DNA replication and transcription processes in cancer cells . The ability to induce apoptosis further supports their potential as chemotherapeutic agents.

The biological activity of this compound may involve several mechanisms:

  • Topoisomerase Inhibition : Many naphthyridine derivatives inhibit topoisomerases, enzymes critical for DNA replication.
  • Antimicrobial Mechanisms : Similar compounds have shown to disrupt bacterial membranes or inhibit essential metabolic pathways.
  • Apoptosis Induction : Some derivatives trigger programmed cell death in cancer cells via intrinsic pathways.

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Study on Pyrazole Derivatives : A study demonstrated that certain pyrazole derivatives exhibited strong antimicrobial activities with low cytotoxicity profiles, suggesting a favorable therapeutic index .
  • Naphthyridine Derivatives in Cancer Therapy : Research indicates that modifications to the naphthyridine structure can enhance anticancer properties while reducing toxicity to normal cells .

Properties

IUPAC Name

1-ethyl-N-(3-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-21-16-13(7-5-9-19-16)11-15(18(21)23)17(22)20-14-8-4-6-12(2)10-14/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKNXAVEXSUJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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